molecular formula C16H13F4NO3 B6384983 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol CAS No. 1261928-71-5

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol

Cat. No.: B6384983
CAS No.: 1261928-71-5
M. Wt: 343.27 g/mol
InChI Key: GDVGXACHBZOAIE-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol: is a synthetic compound known for its significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol typically involves multiple steps, including the introduction of the ethylcarbamoyl group, fluorination, and the addition of the trifluoromethoxyphenol group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, particularly involving the fluorine atom, which can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it serves as a probe to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic applications.

Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

Industry: In industrial applications, it is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-(Ethylcarbamoyl)-3-fluorophenylboronic acid
  • 3-(Ethylcarbamoyl)-5-fluorophenylboronic acid

Comparison: Compared to similar compounds, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO3/c1-2-21-15(23)13-4-3-9(7-14(13)17)10-5-11(22)8-12(6-10)24-16(18,19)20/h3-8,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGXACHBZOAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686745
Record name N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-71-5
Record name N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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